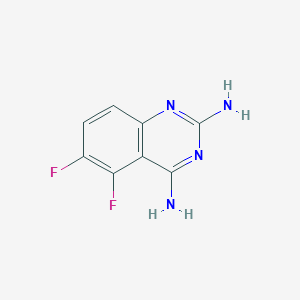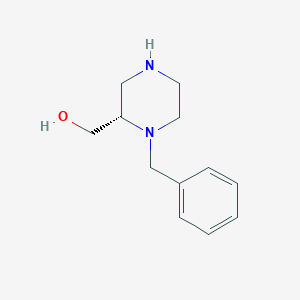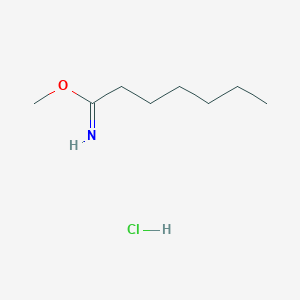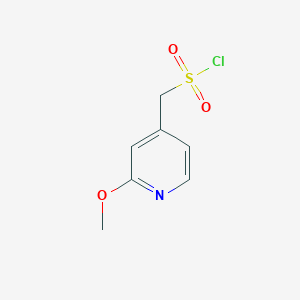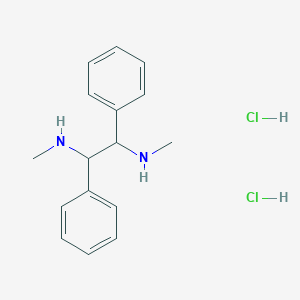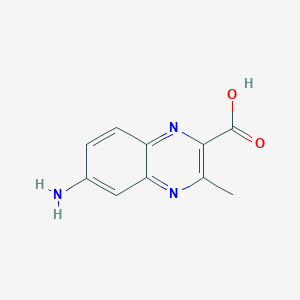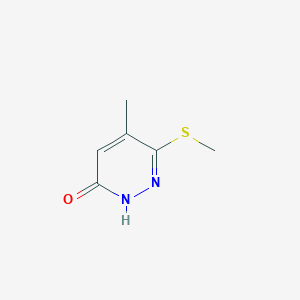![molecular formula C7H3FINS B12966312 2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
2-Fluoro-6-iodobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-iodobenzo[d]thiazole is a heterocyclic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-iodobenzo[d]thiazole typically involves the introduction of fluorine and iodine atoms into the benzothiazole ring. One common method is the electrophilic substitution reaction, where a benzothiazole derivative is treated with fluorinating and iodinating agents under controlled conditions. For example, the reaction of 2-aminobenzothiazole with fluorine and iodine sources in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-iodobenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with an aryl boronic acid can produce a biaryl compound .
Scientific Research Applications
2-Fluoro-6-iodobenzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound can be used to study the interactions of fluorine and iodine-containing molecules with biological targets.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-iodobenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. For example, fluorine can form strong hydrogen bonds, while iodine can participate in halogen bonding, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzothiazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
6-Iodobenzothiazole: Lacks the fluorine atom, affecting its chemical properties and applications.
2-Chloro-6-iodobenzothiazole: Similar structure but with chlorine instead of fluorine, leading to different chemical behavior.
Uniqueness
2-Fluoro-6-iodobenzo[d]thiazole is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s properties, making it a valuable tool in various scientific research fields .
Properties
Molecular Formula |
C7H3FINS |
|---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
2-fluoro-6-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3FINS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |
InChI Key |
BYXXPPPZUZPNOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)SC(=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12966230.png)
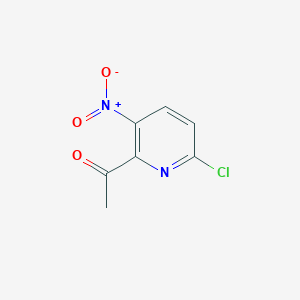
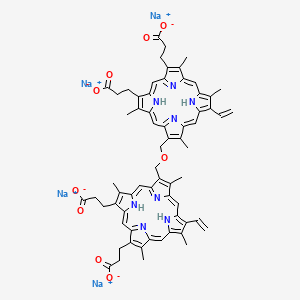
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)
![5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)
